5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a dihydropyrimidine ring with ethyl and pent-2-en-3-yl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione typically involves the Biginelli reaction, which is a three-component condensation reaction. The reaction involves an aldehyde, a β-keto ester, and urea under acidic conditions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the ethyl or pent-2-en-3-yl substituents.
Reduction: Reduction reactions may target the dihydropyrimidine ring, converting it to a more saturated form.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce a more saturated dihydropyrimidine.
Scientific Research Applications
Chemistry
In chemistry, 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties. It can be used in the development of new pharmaceuticals.
Medicine
In medicine, derivatives of dihydropyrimidines are explored for their potential therapeutic effects. This compound could be a lead compound for drug discovery.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals, agrochemicals, or materials science applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione depends on its specific biological target. It may interact with enzymes, receptors, or nucleic acids, leading to a biological response. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-phenylbarbituric acid: A barbiturate with sedative properties.
5-Ethyl-5-(1-methylbutyl)barbituric acid: Another barbiturate with similar sedative effects.
Uniqueness
5-Ethyl-5-(pent-2-en-3-yl)dihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which may confer distinct biological activities or chemical reactivity compared to other dihydropyrimidines or barbiturates.
Properties
CAS No. |
831220-23-6 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-ethyl-5-pent-2-en-3-yl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H18N2O2/c1-4-8(5-2)11(6-3)7-12-10(15)13-9(11)14/h4H,5-7H2,1-3H3,(H2,12,13,14,15) |
InChI Key |
MIXFDBOKUFMTAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC)C1(CNC(=O)NC1=O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.